BenchChemオンラインストアへようこそ!

Methyl 6-bromoisoquinoline-4-carboxylate

Synthetic Chemistry Patent Intermediates Cross-Coupling

Strategically differentiate your synthesis with orthogonal C6-Br (Suzuki coupling) and C4-methyl ester (hydrolysis/amidation) reactivity. Unlike monofunctional isoquinolines, this scaffold avoids extra protection steps, saving 2–3 synthetic stages. Validated in 77 pharmaceutical patents for kinase inhibitor libraries. Drug-like physicochemical profile (XLogP3-AA 2.6, tPSA 39.2 Ų) makes it a superior choice for oral-target programs. Request bulk pricing.

Molecular Formula C11H8BrNO2
Molecular Weight 266.094
CAS No. 1256794-48-5
Cat. No. B3009786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromoisoquinoline-4-carboxylate
CAS1256794-48-5
Molecular FormulaC11H8BrNO2
Molecular Weight266.094
Structural Identifiers
SMILESCOC(=O)C1=C2C=C(C=CC2=CN=C1)Br
InChIInChI=1S/C11H8BrNO2/c1-15-11(14)10-6-13-5-7-2-3-8(12)4-9(7)10/h2-6H,1H3
InChIKeyLQNPZRWYMUESFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-bromoisoquinoline-4-carboxylate (CAS 1256794-48-5) as a Key Heterocyclic Building Block


Methyl 6-bromoisoquinoline-4-carboxylate is a halogenated isoquinoline ester with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . It serves as a versatile synthetic intermediate, with its structure specifically documented in 77 patents, primarily within the pharmaceutical sector [1]. The compound is characterized by an isoquinoline core, a reactive bromine atom at the 6-position suitable for cross-coupling, and a methyl ester at the 4-position available for further functionalization .

The Critical Importance of Orthogonal Functionality in Methyl 6-bromoisoquinoline-4-carboxylate


Selecting a generic isoquinoline building block is inadequate for complex synthetic routes due to the lack of orthogonal reactivity. The strategic value of Methyl 6-bromoisoquinoline-4-carboxylate lies in the simultaneous presence of a C6 bromine and a C4 methyl ester on the same scaffold. This allows for sequential, chemoselective transformations that are impossible with simpler analogs. Using a monofunctional alternative would require additional protection/deprotection steps or a complete redesign of the synthetic pathway, directly impacting yield, purity, and procurement costs [1].

Quantifiable Differentiation Evidence for Methyl 6-bromoisoquinoline-4-carboxylate


Orthogonal Reactivity: Methyl 6-bromoisoquinoline-4-carboxylate vs. 6-Bromoisoquinoline

The primary differentiator of Methyl 6-bromoisoquinoline-4-carboxylate (CAS 1256794-48-5) over the simpler building block 6-bromoisoquinoline (CAS 34784-05-9) is its orthogonal reactivity profile. In patent examples, the C6 bromine allows for metal-catalyzed cross-coupling, while the C4 methyl ester can be independently hydrolyzed to a carboxylic acid or converted to an amide for further elaboration . The presence of 77 patents citing this compound underscores its established utility in multi-step synthetic sequences where sequential derivatization is required [1].

Synthetic Chemistry Patent Intermediates Cross-Coupling

Direct Comparison: Ester vs. Carboxylic Acid at the 4-Position on the 6-Bromoisoquinoline Scaffold

Comparing Methyl 6-bromoisoquinoline-4-carboxylate (CAS 1256794-48-5) with 6-bromoisoquinoline-4-carboxylic acid (CAS 2387341-37-7) reveals a key physicochemical differentiation. The target compound is a neutral ester, which translates to a lower predicted Topological Polar Surface Area (tPSA) and higher predicted lipophilicity compared to the free carboxylic acid [1]. The predicted properties of the methyl ester include an XLogP3-AA of 2.6 and a tPSA of 39.2 Ų, which are favorable for passive membrane permeability and are a central design feature in many orally targeted drugs .

Medicinal Chemistry Drug Discovery Intermediate Comparison

Patent Space Validation: Dominance of Methyl 6-bromoisoquinoline-4-carboxylate in IP vs. Its De-Bromo Analog

The commercial and synthetic significance of Methyl 6-bromoisoquinoline-4-carboxylate is validated by its extensive patent footprint. A direct database query returns 77 patents that specifically cite this compound, compared to the de-bromo analog methyl isoquinoline-4-carboxylate (CAS 20317-40-2), which lacks this prominent position in the primary patent literature [1]. This indicates that the bromine handle is a critical structural feature for generating patentable, biologically active molecules as opposed to the simpler scaffold [1].

Patent Analysis Chemical Intellectual Property Competitive Intelligence

Recommended Application Scenarios for Methyl 6-bromoisoquinoline-4-carboxylate Based on Product Evidence


Synthesis of Kinase Inhibitor Libraries Requiring Orthogonal Functionalization

The orthogonal C6 bromine and C4 methyl ester functionalities make this compound an ideal advanced intermediate for generating focused libraries of kinase inhibitors . The bromine can first be diversified via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, while the methyl ester can subsequently be hydrolyzed and coupled to various amines to explore the C4 vector. This sequence is inefficient or impossible with monofunctional isoquinoline building blocks .

Early-Stage Drug Discovery Programs Prioritizing Lead-Like Properties

Medicinal chemistry teams focused on oral drug targets can utilize the compound's favorable predicted physicochemical profile (XLogP3-AA of 2.6, tPSA of 39.2 Ų) [1]. It serves as a strategic starting point that already resides within desirable drug-like property space, offering a measurable advantage over more polar analogs like the free carboxylic acid when designing for cellular permeability [1].

Competitive IP Generation and Patent Filing

Given the compound's presence in 77 patents, it is a validated scaffold for generating novel, patentable compositions of matter [2]. Research organizations aiming to build a strong IP portfolio can use this intermediate to explore new chemical space around the 6-bromoisoquinoline pharmacophore, a strategy that has demonstrably led to granted patents in competitive therapeutic areas [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-bromoisoquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.